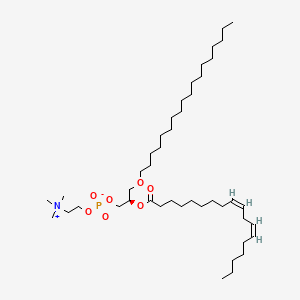![molecular formula C24H27N3O5 B1239257 4-[[[2-(4-methoxyphenyl)-3-oxo-1H-isoindol-4-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1239257.png)
4-[[[2-(4-methoxyphenyl)-3-oxo-1H-isoindol-4-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[[2-(4-methoxyphenyl)-3-oxo-1H-isoindol-4-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester is a member of isoindoles.
Scientific Research Applications
X-ray Powder Diffraction in Anticoagulant Synthesis
This compound is an important intermediate in the synthesis of the anticoagulant apixaban. X-ray powder diffraction data have been reported for this compound, emphasizing its purity and crystallographic properties, which are crucial for pharmaceutical applications (Wang et al., 2017).
Antimicrobial Activity Evaluation
Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. This includes the synthesis of Mannich bases by reacting 1,2,4triazoles containing an imine group with primary or secondary amines, demonstrating good activity against test microorganisms (Fandaklı et al., 2012).
Tritium Labeled Compounds for In Vitro Efficacy Studies
Tritium-labeled versions of similar compounds have been prepared for in vitro studies to determine the efficacy of potential GABA transporter substances. This highlights the compound's role in neuroscientific research and drug development (Schirrmacher et al., 2000).
Synthetic Pathways in Medicinal Chemistry
Various synthetic pathways involving this compound and its derivatives have been explored. These pathways are significant in medicinal chemistry, particularly for the synthesis of novel pharmaceuticals (Vandersteene & Slegers, 2010).
Unnatural α-Amino Acid Derivatives Synthesis
This compound has been used in the regiocontrolled and diastereoselective synthesis of unnatural α-amino esters, showcasing its versatility in organic synthesis and potential applications in designing novel peptides and proteins (Hopkins & Malinakova, 2007).
Aminocarbonylation Reactions
The compound's derivatives have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process is important in organic synthesis, particularly in the formation of carboxamides and ketocarboxamides (Takács et al., 2014).
Chiral Synthesis for Drug Development
There has been research on the large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives, including this compound. These syntheses are crucial for drug development, especially for creating stereoselective pharmaceuticals (Lau et al., 2002).
properties
Product Name |
4-[[[2-(4-methoxyphenyl)-3-oxo-1H-isoindol-4-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester |
|---|---|
Molecular Formula |
C24H27N3O5 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-methoxyphenyl)-3-oxo-1H-isoindole-4-carbonyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H27N3O5/c1-3-32-24(30)26-13-11-17(12-14-26)25-22(28)20-6-4-5-16-15-27(23(29)21(16)20)18-7-9-19(31-2)10-8-18/h4-10,17H,3,11-15H2,1-2H3,(H,25,28) |
InChI Key |
XINSMRKQRPCGCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC=CC3=C2C(=O)N(C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-N,N'-Bis[3-(ethylamino)propyl]-2-butene-1,4-diamine](/img/structure/B1239180.png)


![methyl 2-[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1239183.png)
![3-[(E)-[5-hydroxy-4-(3-hydroxynon-1-ynyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid](/img/structure/B1239186.png)

![2-[4-[[2-[(E)-but-1-enyl]-4-chloro-5-formylimidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1239188.png)

![(2S,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B1239193.png)

